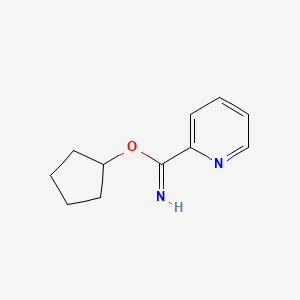
Cyclopentyl pyridine-2-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl pyridine-2-carboximidate is an organic compound that belongs to the class of carboximidates Carboximidates are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol this compound is known for its unique chemical structure, which includes a cyclopentyl group attached to a pyridine ring through a carboximidate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl pyridine-2-carboximidate typically involves the reaction of pyridine-2-carboxaldehyde with cyclopentylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carboximidate by the addition of an alcohol. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl pyridine-2-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
Cyclopentyl pyridine-2-carboximidate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for bioactive molecules.
Catalysis: This compound is used as a ligand in the formation of metal complexes, which can act as catalysts in various chemical reactions
Mechanism of Action
The mechanism by which cyclopentyl pyridine-2-carboximidate exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions .
Comparison with Similar Compounds
Cyclopentyl pyridine-2-carboximidate can be compared to other similar compounds, such as:
O-methylpyridine-2-carboximidate: This compound has a similar structure but with a methoxy group instead of a cyclopentyl group. It is used in similar applications but may exhibit different reactivity and properties.
Pyridine-2-carboxamide: This compound has an amide group instead of a carboximidate group.
Properties
CAS No. |
725736-24-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentyl pyridine-2-carboximidate |
InChI |
InChI=1S/C11H14N2O/c12-11(10-7-3-4-8-13-10)14-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 |
InChI Key |
JYAMSCPZVBGDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


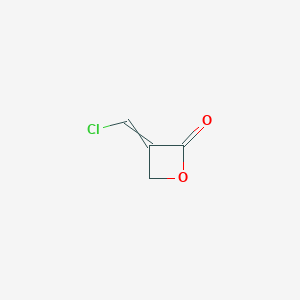
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)


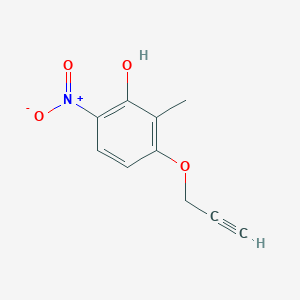
![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)

![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
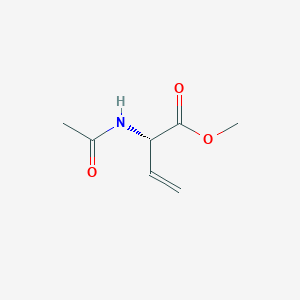
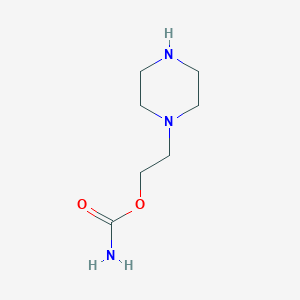
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
